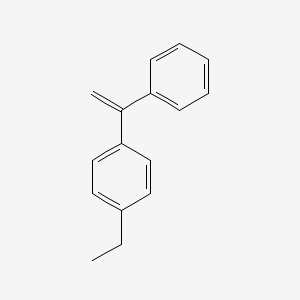
Benzene, 1-ethyl-4-(1-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-ethyl-4-(1-phenylethenyl)-: is an organic compound with the molecular formula C16H16 . It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the 1-position and a phenylethenyl group at the 4-position. This compound is known for its aromatic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-4-(1-phenylethenyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form ethylbenzene. This intermediate can then undergo further reactions to introduce the phenylethenyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-ethyl-4-(1-phenylethenyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This can convert the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents like bromine (Br2) or nitric acid (HNO3) can introduce substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Br2, HNO3, AlCl3, FeCl3.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Phenylethyl derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-ethyl-4-(1-phenylethenyl)- is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers, resins, and other aromatic compounds.
Biology: In biological research, this compound is used to study the effects of aromatic hydrocarbons on biological systems. It can be used as a model compound to investigate the interactions of aromatic compounds with enzymes and receptors.
Medicine: While not directly used as a drug, derivatives of this compound can be explored for their potential pharmacological activities. Research into its analogs may lead to the development of new therapeutic agents.
Industry: In the industrial sector, Benzene, 1-ethyl-4-(1-phenylethenyl)- is used in the manufacture of specialty chemicals, including fragrances, dyes, and plasticizers. Its aromatic properties make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism of action of Benzene, 1-ethyl-4-(1-phenylethenyl)- involves its interaction with molecular targets through its aromatic ring. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with aromatic amino acids in receptor proteins, affecting signal transduction pathways.
Cell Membranes: The compound’s lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.
Comparison with Similar Compounds
- Benzene, 1-ethenyl-4-ethyl-
- Benzene, 1-methoxy-4-(2-phenylethenyl)-
- Benzene, 1-ethyl-4-propyl-
Comparison: Benzene, 1-ethyl-4-(1-phenylethenyl)- is unique due to the presence of both an ethyl group and a phenylethenyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity in electrophilic substitution reactions and enhanced aromaticity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various chemical applications.
Properties
CAS No. |
77989-25-4 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-ethyl-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16/c1-3-14-9-11-16(12-10-14)13(2)15-7-5-4-6-8-15/h4-12H,2-3H2,1H3 |
InChI Key |
UZJYPLUKFNKHNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)

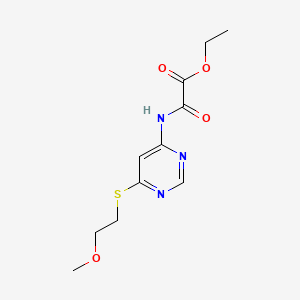
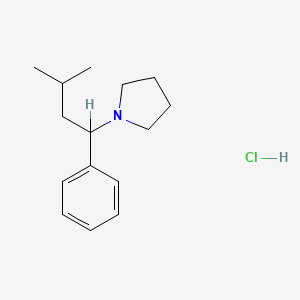
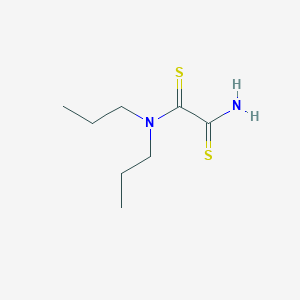
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)
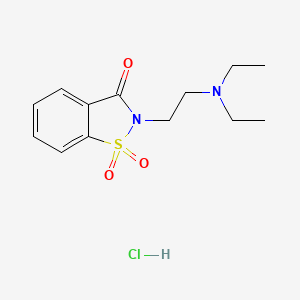
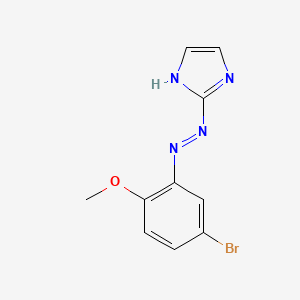

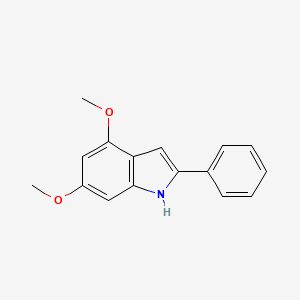
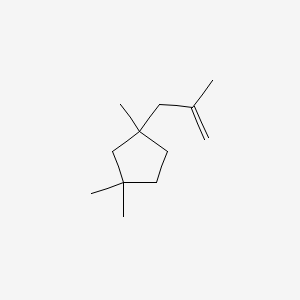
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
![2-[(Dimethylamino)(phenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14448269.png)
